molecular formula C10H9NO B13133783 3-Methyl-1H-indole-4-carbaldehyde

3-Methyl-1H-indole-4-carbaldehyde

Cat. No.: B13133783
M. Wt: 159.18 g/mol
InChI Key: LPPJYURDHKKFCU-UHFFFAOYSA-N
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Description

3-Methyl-1H-indole-4-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a methyl group at the third position and an aldehyde group at the fourth position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1H-indole-4-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the use of multicomponent reactions, which are high-yielding and operationally friendly .

Industrial Production Methods: Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions typically include the use of methanesulfonic acid under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-indole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The indole ring can participate in π-π interactions and hydrogen bonding, influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1H-indole-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influence its reactivity and applications. The presence of the methyl group at the third position enhances its stability and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

3-methyl-1H-indole-4-carbaldehyde

InChI

InChI=1S/C10H9NO/c1-7-5-11-9-4-2-3-8(6-12)10(7)9/h2-6,11H,1H3

InChI Key

LPPJYURDHKKFCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC=CC(=C12)C=O

Origin of Product

United States

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